molecular formula C14H10FNO B7849129 2'-Fluoro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile

2'-Fluoro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B7849129
M. Wt: 227.23 g/mol
InChI Key: PTWIZUFWQHADGO-UHFFFAOYSA-N
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Description

2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative characterized by the presence of a fluoro group at the 2’ position, a methoxy group at the 6 position, and a carbonitrile group at the 3 position. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid or ester in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is usually carried out in a solvent mixture of tetrahydrofuran (THF) and water under reflux conditions .

Industrial Production Methods

Industrial production of biphenyl derivatives, including 2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile, often employs similar cross-coupling reactions on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted biphenyl compounds .

Scientific Research Applications

2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity, while the carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbonitrile
  • 2-Fluoro-6-methoxy-[1,1’-biphenyl]-4-carbonitrile
  • 2-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carboxylic acid

Uniqueness

2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2-fluorophenyl)-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-17-14-7-6-10(9-16)8-12(14)11-4-2-3-5-13(11)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWIZUFWQHADGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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